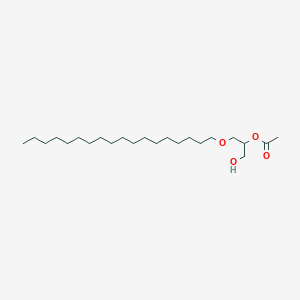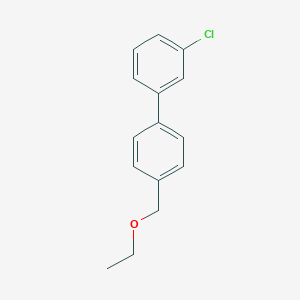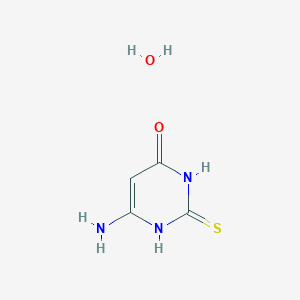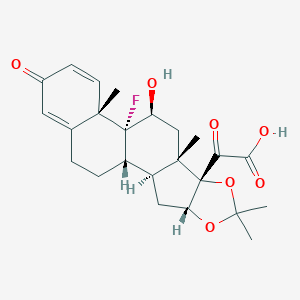
Glycerides, C14-22 mono-, acetates
Descripción general
Descripción
Glycerides, C14-22 mono-, acetates, also known as glyceryl monooleate, are a type of fatty acid ester composed of a glycerol molecule and a long-chain monounsaturated fatty acid. Glyceryl monooleate is widely used in the food, pharmaceutical, and cosmetic industries due to its unique properties. It is also used as an emulsifier in the production of emulsion-based products such as creams, lotions, and ointments. Glyceryl monooleate is a non-ionic surfactant and is known for its low toxicity and biodegradability.
Aplicaciones Científicas De Investigación
Green Surfactants
Monoacyl glyceric acids, derived from glycerol, have been synthesized and investigated for their potential as bio-based surfactants. These compounds, particularly those with fatty acyl chains ranging from C12 to C18, exhibit high surface-active properties and are considered as environmentally friendly alternatives to synthetic surfactants. The study by Fukuoka et al. (2012) highlights the synthesis of these monoacyl glycerides through esterification, demonstrating their superior surface-tension-lowering ability, making them promising candidates for green surfactant applications (Fukuoka et al., 2012).
Pharmaceutical Formulation Development
In pharmaceutical research, medium chain glycerides (MCGs) are utilized for the formulation development of poorly soluble compounds to enhance oral bioavailability. Fliszar et al. (2006) developed a reversed-phase HPLC method for profiling medium chain glycerides used in pharmaceutical formulations, addressing the need for accurate characterization of these compounds to optimize solubilizing characteristics (Fliszar et al., 2006).
Biodiesel Byproduct Valorization
Glycerides also find applications in valorizing byproducts from biodiesel production. The acetylation of glycerol, a major byproduct, to form acetin (mono-, di-, and triacetin) is a pathway to convert this surplus material into valuable chemicals. Casas et al. (2012) detailed a rapid quantitative determination method using 13C NMR for the composition of acetylglycerol mixtures, facilitating the analysis and utilization of these byproducts (Casas et al., 2012).
Food Additive Analysis
In the food industry, the analysis and identification of glycerides such as sucrose monoesters of fatty acids are critical for quality control. Uematsu et al. (2001) developed a gas chromatographic method for determining these compounds in food additive premixes, demonstrating the importance of precise analytical methods in ensuring the safety and compliance of food products (Uematsu et al., 2001).
Catalytic Processes and Chemical Engineering
The catalytic processing of glycerides for chemical synthesis is another area of significant interest. For instance, the transesterification of glycerol with fatty acid methyl esters to produce monoglycerides, as explored by Barrault et al. (2004), showcases the chemical engineering applications of glycerides in producing specific compounds with industrial relevance (Barrault et al., 2004).
Safety and Hazards
While this material is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200), this SDS contains valuable information critical to the safe handling and proper use of the product . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Propiedades
IUPAC Name |
(1-hydroxy-3-octadecoxypropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQABGDIJUXLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874036 | |
| Record name | (+/-)-2-O-Acetyl-1-O-octadecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77133-36-9, 68990-54-5 | |
| Record name | 1,2-Propanediol, 3-(octadecyloxy)-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77133-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerides, C14-22 mono-, acetates | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068990545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C14-22 mono-, acetates | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-O-Acetyl-1-O-octadecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C14-22 mono-, acetates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)

![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)








